An In-Depth Technical Guide to 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS: 1000341-22-9)
An In-Depth Technical Guide to 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (CAS: 1000341-22-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic building block in modern medicinal chemistry. Also known as 3-Bromo-4-methoxy-5-azaindole, this compound is of significant interest due to its prevalence in the scaffolds of numerous kinase inhibitors and other therapeutic agents. This document details its chemical properties, a proposed synthetic route, characteristic spectroscopic data, and its versatile reactivity, with a focus on palladium-catalyzed cross-coupling reactions. The application of this building block in the synthesis of biologically active molecules is highlighted, offering insights for its strategic use in drug discovery and development programs.
Introduction: The Significance of the 5-Azaindole Scaffold
The 1H-pyrrolo[3,2-c]pyridine, or 5-azaindole, scaffold is a "privileged" structure in medicinal chemistry. Its structural resemblance to purines and indoles allows it to effectively interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases. The strategic placement of a nitrogen atom in the fused pyridine ring modulates the electronic properties and hydrogen bonding capabilities of the molecule compared to its indole counterpart. This modification can lead to enhanced binding affinity, improved physicochemical properties, and novel intellectual property for drug candidates.
3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine emerges as a particularly valuable synthon. The bromo substituent at the 3-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. The methoxy group at the 4-position influences the electronic environment of the ring system and can play a crucial role in directing interactions with target proteins.
Physicochemical and Spectroscopic Characterization
Chemical Properties
A summary of the key chemical properties for 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is presented in the table below.
| Property | Value | Source |
| CAS Number | 1000341-22-9 | [1] |
| Synonym | 3-Bromo-4-methoxy-5-azaindole | [1] |
| Molecular Formula | C₈H₇BrN₂O | [1] |
| Molecular Weight | 227.06 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 37.91 Ų | [1] |
| logP (Predicted) | 2.334 | [1] |
| Storage | 4°C, protect from light | [1] |
Spectroscopic Data (Predicted)
While a publicly available, experimentally verified full dataset is limited, the following spectroscopic characteristics can be predicted based on the analysis of closely related analogues and standard spectroscopic principles.
2.2.1. ¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | br s | 1H | N1-H |
| ~8.10 | d, J = 5.5 Hz | 1H | H6 |
| ~7.40 | s | 1H | H2 |
| ~7.15 | d, J = 5.5 Hz | 1H | H7 |
| ~4.05 | s | 3H | OCH₃ |
Rationale for Predictions: The chemical shifts are estimated based on data from various 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[2][3] The downfield shift of H6 is expected due to the anisotropic effect of the adjacent nitrogen atom. The pyrrolic proton (H2) is anticipated to be a singlet, and the methoxy group protons will also appear as a sharp singlet.
2.2.2. ¹³C NMR (126 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C4 |
| ~142.0 | C7a |
| ~140.0 | C6 |
| ~125.0 | C2 |
| ~120.0 | C3a |
| ~110.0 | C7 |
| ~95.0 | C3 |
| ~56.0 | OCH₃ |
Rationale for Predictions: The assignments are based on the analysis of similar heterocyclic systems.[2][3] The carbon bearing the methoxy group (C4) is expected at a significantly downfield shift. The brominated carbon (C3) will be shifted upfield compared to its non-brominated counterpart.
2.2.3. Mass Spectrometry (MS)
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Expected [M+H]⁺: 226.9820 / 228.9799 (corresponding to ⁷⁹Br and ⁸¹Br isotopes). The presence of the characteristic isotopic pattern for bromine (approximately 1:1 ratio) is a key diagnostic feature.
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Major Fragmentation Pathways: Likely fragmentation would involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.
2.2.4. Fourier-Transform Infrared (FT-IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic, OCH₃) |
| ~1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~1250 | C-O stretching (aryl ether) |
| ~650-550 | C-Br stretching |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can be envisioned starting from commercially available 4-chloro-1H-pyrrolo[3,2-c]pyridine. The proposed multi-step synthesis is outlined below.
Figure 1: Proposed synthetic route for 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine.
Step-by-Step Protocol:
Step 1: Synthesis of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine
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To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous methanol (0.2 M), add sodium methoxide (2.0 eq).
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Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Partition the residue between water and ethyl acetate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford 4-methoxy-1H-pyrrolo[3,2-c]pyridine.
Causality of Experimental Choices: Methanol serves as both the solvent and the source of the methoxy group. Sodium methoxide is a strong enough base to facilitate the nucleophilic aromatic substitution of the chloro group. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Synthesis of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
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Dissolve 4-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.3 M) and cool the solution to 0 °C in an ice bath.
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Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, pour the reaction mixture into ice-water.
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Extract the aqueous mixture with ethyl acetate.
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine.
Causality of Experimental Choices: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The 3-position is the most electronically favorable site for bromination. NBS is a mild and convenient source of electrophilic bromine. DMF is a suitable polar aprotic solvent for this transformation. Conducting the initial addition at 0 °C helps to control the reaction's exothermicity and improve selectivity.
Reactivity and Applications in Drug Discovery
The bromine atom at the 3-position of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is the key to its utility as a versatile building block. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents.
Figure 2: Key cross-coupling reactions of 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 3-position of the pyrrolopyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of bi-aryl scaffolds commonly found in kinase inhibitors.
Exemplary Protocol for Suzuki-Miyaura Coupling:
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In a reaction vessel, combine 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
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Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).
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Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C until the starting material is consumed (monitor by LC-MS).
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After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond at the 3-position, providing access to a diverse range of 3-amino-substituted pyrrolopyridines. These derivatives are valuable for probing interactions with the hinge region of kinases or for serving as further points for diversification.
Exemplary Protocol for Buchwald-Hartwig Amination:
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To a dry reaction vessel under an inert atmosphere, add 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
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Add an anhydrous, degassed solvent like toluene or dioxane.
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Heat the reaction mixture to 80-110 °C and stir until completion.
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Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
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Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.
Safety and Handling
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Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
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Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep containers tightly closed. Protect from light.
Conclusion
3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a high-value building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its strategic substitution pattern provides both a key recognition element (the 4-methoxy-5-azaindole core) and a versatile chemical handle for diversification (the 3-bromo group). A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for its effective application in the development of novel therapeutic agents.
References
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
